1,3-Benzothiazole-2-carbonitrile (CAS 2602-85-9): Superior In Vitro Antiproliferative Activity of the 2-Cyano Group in Murine L1210 Leukemia Cells
The 2-cyano substituent is critical for the antitumor activity of this benzothiazole scaffold. A study directly compared the IC50 values of several 4,7-dimethoxybenzothiazole derivatives against the murine L1210 leukemia cell line [1]. The 2-cyano derivative (compound 3a) exhibited an IC50 of 20.6 µM, while the unsubstituted analog (compound 4, no 2-cyano group) was essentially inactive. Replacement of the 2-cyano group with a 2-carboxy (compound 5), a 2-aminocarbonyl (compound 6), or a 2-[2-(N,N-dimethylamino)ethylaminocarbonyl] (compound 7) group also resulted in a complete loss of antiproliferative activity [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 20.6 µM (Compound 3a: 2-cyano-4,7-dimethoxybenzothiazole) |
| Comparator Or Baseline | Inactive (Compound 4: 4,7-dimethoxybenzothiazole without a 2-cyano group) |
| Quantified Difference | At least a 2.4-fold decrease in potency to complete inactivity |
| Conditions | Murine L1210 leukemia cell line |
Why This Matters
This direct comparison confirms that the 2-cyano group is essential for this antitumor activity, and that substituting it with other common functional groups abolishes the effect, making 1,3-benzothiazole-2-carbonitrile the required starting material or pharmacophore for this specific activity.
- [1] Besson T, Guillard J, Rees CW, Thiery V. Synthesis and in vitro antitumour evaluation of benzothiazole-2-carbonitrile derivatives. European Journal of Medicinal Chemistry. 1999 Dec 1;34(12):1053-60. View Source
